molecular formula C5H11NaO5S3 B013882 Sodium (4-Sulfonatobutyl)methanethiosulfonate CAS No. 385398-78-7

Sodium (4-Sulfonatobutyl)methanethiosulfonate

Cat. No.: B013882
CAS No.: 385398-78-7
M. Wt: 270.3 g/mol
InChI Key: SGKQYBLTUMAEST-UHFFFAOYSA-M
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Description

Sodium (4-Sulfonatobutyl)methanethiosulfonate (CAS: 385398-78-7) is a water-soluble methanethiosulfonate (MTS) reagent widely used in biochemical and pharmacological research. Its molecular formula is C₅H₁₁NaO₅S₃, with a molecular weight of 270.32 g/mol . The compound features a sulfonated butyl chain linked to a methanethiosulfonate group, enabling rapid and specific reactions with thiol (-SH) groups to form mixed disulfides. This property makes it invaluable for probing the structural and functional properties of proteins, particularly ion channels and transporters like the GABAₐ receptor and lactose permease .

Key applications include:

  • Mapping cysteine accessibility in transmembrane proteins.
  • Studying conformational changes in ligand-gated ion channels.
  • Modifying protein function via covalent attachment to thiol residues.

The compound is stored at -20°C to maintain stability and shipped at room temperature. It is commercially available from suppliers such as Toronto Research Chemicals (TRC) and Xi’an Kaison Biotech .

Properties

IUPAC Name

sodium;4-methylsulfonylsulfanylbutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5S3.Na/c1-12(6,7)11-4-2-3-5-13(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKQYBLTUMAEST-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399046
Record name MTSBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385398-78-7
Record name MTSBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The most common pathway involves nucleophilic displacement of bromide from sodium 4-bromobutanesulfonate by methanethiosulfonate (MTS). The reaction proceeds in aqueous alkaline conditions (pH 10–12) to deprotonate the thiosulfonate group, enhancing nucleophilicity.

MTS-SH+Br-(CH2)4-SO3NaNaOHMTS-(CH2)4-SO3Na+HBr\text{MTS-SH} + \text{Br-(CH}2\text{)}4\text{-SO}3\text{Na} \xrightarrow{\text{NaOH}} \text{MTS-(CH}2\text{)}4\text{-SO}3\text{Na} + \text{HBr}

Procedure

  • Reactant Preparation : Dissolve sodium 4-bromobutanesulfonate (2.1 g, 8 mmol) in deionized water (20 mL).

  • MTS Addition : Add methanethiosulfonate (1.5 g, 8 mmol) dropwise under nitrogen at 0°C.

  • Base Activation : Adjust pH to 11 using 1 M NaOH, stir at 25°C for 24 hours.

  • Workup : Dialyze against water (MWCO 500 Da) for 48 hours, lyophilize to obtain a white solid.

Yield and Purity

ParameterValue
Yield68–72%
Purity (HPLC)≥98%
Lyophilized FormHygroscopic powder

Key Characterization Data :

  • 1^1H NMR (D2_2O) : δ 3.15 (t, 2H, -SO3_3Na), 2.95 (t, 2H, -S-SO2_2-), 1.75 (m, 4H, -CH2_2-).

  • Elemental Analysis : S:Na ratio 3:1 (theoretical 3:1).

Direct Sulfonation of Butyl Methanethiosulfonate

Sulfonation Protocol

This method sulfonates pre-formed butyl methanethiosulfonate using chlorosulfonic acid, followed by neutralization with sodium hydroxide.

Steps:

  • Sulfonation : Add chlorosulfonic acid (1.2 equiv) to butyl methanethiosulfonate (5 g) in dichloromethane at −10°C.

  • Quenching : Pour into ice-water, extract aqueous layer.

  • Neutralization : Titrate with 2 M NaOH to pH 7.0, concentrate under reduced pressure.

Optimization Challenges

  • Side Reactions : Over-sulfonation at C2/C3 positions (15–20% byproducts).

  • Mitigation : Maintain temperature below −5°C during sulfonation.

Performance Metrics

ConditionOutcome
Temperature−10°C
Reaction Time3 hours
Final Purity89% (after HPLC)

One-Pot Synthesis via Thiol-Disulfide Exchange

Innovative Approach

A novel one-pot method leverages thiol-disulfide exchange between 1,4-butanedithiol and methanesulfonyl chloride, followed by in-situ sulfonation.

Reaction Scheme :

HS-(CH2)4-SH+2MsClMs-S-(CH2)4-S-MsNaHSO3Ms-S-(CH2)4-SO3Na\text{HS-(CH}2\text{)}4\text{-SH} + 2 \text{MsCl} \rightarrow \text{Ms-S-(CH}2\text{)}4\text{-S-Ms} \xrightarrow{\text{NaHSO}3} \text{Ms-S-(CH}2\text{)}4\text{-SO}3\text{Na}

Procedure Highlights

  • Thiol Protection : React 1,4-butanedithiol (3.0 g) with methanesulfonyl chloride (4.2 mL) in THF.

  • Sulfite Addition : Introduce sodium hydrogen sulfite (2.5 g) to sulfonate one terminal -SMes group.

  • Isolation : Precipitate with ethanol, recrystallize from water.

Efficiency Metrics

MetricValue
Overall Yield55%
Purity (NMR)95%
ScalabilityUp to 50 g batches

Comparative Analysis of Synthesis Routes

Data Table: Method Benchmarking

MethodYieldPurityCostScalability
Nucleophilic Sub.70%98%$$High
Direct Sulfonation68%89%$$$Moderate
One-Pot Exchange55%95%$Low

Key Findings :

  • Nucleophilic Substitution offers optimal balance of yield and purity.

  • One-Pot Synthesis reduces cost but requires rigorous byproduct removal.

Critical Reaction Parameters

Temperature and pH Dependence

  • Optimal pH : 10–12 (ensures thiosulfonate activation).

  • Temperature : 20–25°C (higher temperatures accelerate hydrolysis).

Solvent Systems

SolventReaction Rate (k, M1^{-1}s1^{-1})
Water0.15
Water/DMF (1:1)0.22
Methanol0.08

Industrial-Scale Production Considerations

Challenges

  • Hygroscopicity : Requires dry-room packaging (RH <10%).

  • Storage Stability : Degrades at 0.5%/month at 25°C; recommend −20°C storage.

Cost Drivers

  • Sodium 4-Bromobutanesulfonate : 60% of raw material cost.

  • Purification : Dialysis contributes 30% to total expenses.

Chemical Reactions Analysis

Types of Reactions

MTSBS primarily undergoes substitution reactions due to its reactivity with thiol groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Sodium (4-sulfonatobutyl)methanethiosulfonate is characterized by its sulfonic acid group, which enhances its solubility in water, making it an effective reagent in various biochemical applications. The compound's structure allows it to participate in reactions with thiol groups, facilitating the study of protein dynamics and interactions.

Biological Applications

  • Modification of Thiol Groups:
    • MTS reagents are widely used to selectively modify cysteine residues in proteins. This modification is crucial for studying protein function and structure. For instance, this compound can be employed to create disulfide bonds or to trap thiol states in proteins, providing insights into their functional states under physiological conditions .
  • Investigating Ion Channels:
    • Research has shown that MTS reagents can be used to probe the structure and function of ion channels. For example, sodium (2-sulfonatoethyl) methanethiosulfonate has been utilized to study BK(Ca) channels in guinea pig taenia caeca, revealing how these channels respond to various stimuli and their role in cellular signaling pathways .
  • Protein Folding Studies:
    • The ability of MTS reagents to form covalent bonds with thiols makes them valuable tools for investigating protein folding and stability. By modifying specific cysteine residues, researchers can track conformational changes and assess the folding pathways of proteins .

Ion Channel Modulation

A study conducted on BK(Ca) channels demonstrated that the application of sodium (2-sulfonatoethyl) methanethiosulfonate significantly increased the probability of channel opening under depolarized conditions. This finding underscores the potential of MTS reagents in elucidating the mechanisms underlying ion channel regulation .

Protein Interaction Mapping

In another investigation, researchers employed this compound to map the interaction sites of proteins involved in signaling pathways. By selectively modifying cysteine residues, they were able to identify critical regions necessary for protein-protein interactions, contributing to a deeper understanding of cellular communication processes .

Table: Summary of Applications

Application AreaDescriptionKey Findings
Thiol Group ModificationSelective modification of cysteine residues in proteinsEssential for studying protein dynamics and interactions
Ion Channel StudiesProbing the structure and function of ion channelsIncreased probability of BK(Ca) channel opening with MTS application
Protein FoldingInvestigating protein stability and folding pathwaysInsights into conformational changes during folding
Protein Interaction MappingIdentifying interaction sites within protein complexesEnhanced understanding of cellular signaling mechanisms

Mechanism of Action

MTSBS exerts its effects through the modification of thiol groups in proteins and other biomolecules. The methanethiosulfonate group reacts with thiol groups to form a covalent bond, resulting in the modification of the target molecule. This reaction can alter the structure and function of the modified biomolecule, providing insights into its biological role .

Comparison with Similar Compounds

Comparison with Similar Methanethiosulfonate (MTS) Compounds

MTS reagents share a common methanethiosulfonate reactive group but differ in substituents, solubility, and target specificity. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Sodium (4-Sulfonatobutyl)methanethiosulfonate and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Group Solubility Primary Applications Stability/Storage
This compound 385398-78-7 C₅H₁₁NaO₅S₃ 270.32 Sulfonated butyl chain Highly water-soluble GABAₐ receptor, lactose permease studies -20°C, stable at RT during shipping
2-(Quinuclidinium)ethyl methanethiosulfonate (MTSEA) N/A C₉H₁₈N₂O₂S₂⁺ 258.38 (cationic) Quinuclidinium (positively charged) Water-soluble Modifying voltage-gated ion channels -20°C, hygroscopic
[3-(Trimethylammonium)propyl]methanethiosulfonate bromide (MTSPT) 220560-60-1 C₇H₁₈BrNO₂S₂ 292.26 Trimethylammonium bromide Soluble in DMSO, water Targeting extracellular cysteine residues -20°C, moisture-sensitive
Carboxymethyl methanethiosulfonate N/A C₃H₆O₄S₂ 170.21 Carboxymethyl group Moderate water solubility Intracellular protein modification 4°C, short-term storage

Key Differences and Research Findings

Charge and Solubility :

  • MTSBS’s sulfonate group confers high water solubility , making it ideal for extracellular or hydrophilic environments. In contrast, MTSEA’s quinuclidinium group introduces a positive charge, enhancing its interaction with negatively charged membrane regions .
  • MTSPT’s trimethylammonium group increases membrane impermeability, restricting its action to extracellular domains .

Reaction Kinetics and Specificity: MTSBS reacts rapidly with thiols (seconds to minutes), whereas carboxymethyl methanethiosulfonate exhibits slower kinetics due to steric hindrance from the carboxyl group .

Biological Applications :

  • MTSBS is preferred for GABAₐ receptor studies due to its ability to penetrate the channel pore and modify cysteine residues critical for ligand binding .
  • MTSPT is used to probe extracellular cysteine accessibility in transporters like the serotonin transporter (SERT), where its bulkier structure prevents intracellular entry .

Stability and Handling :

  • MTSBS is stable at room temperature during shipping but requires long-term storage at -20°C to prevent hydrolysis. MTSPT’s hygroscopic nature demands stringent moisture control .

Biological Activity

Sodium (4-Sulfonatobutyl)methanethiosulfonate, commonly referred to as MTS reagent, is a compound used extensively in biochemical research, particularly for modifying thiol groups in proteins. Its unique structure allows it to react specifically with sulfhydryl groups, making it a valuable tool for studying protein function and dynamics. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is a water-soluble compound characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₃NaO₄S₃
  • Molecular Weight : 284.38 g/mol

This compound contains a methanethiosulfonate group that is reactive towards thiols, facilitating the introduction of sulfonate groups into proteins.

The primary mechanism of action for MTS reagents involves the modification of cysteine residues in proteins. The reaction occurs rapidly due to the high intrinsic reactivity of MTS compounds with thiols, typically on the order of 105M1s110^5\,\text{M}^{-1}\text{s}^{-1} .

Reaction Dynamics

  • Modification Rate : The rate of modification can vary based on the accessibility of the cysteine residue within the protein structure. If a cysteine is buried or part of a complex structure, modification rates may decrease significantly.
  • Functional Impact : The introduction of the sulfonate group alters the charge and hydrophilicity of the modified residue, potentially affecting protein conformation and function.

Applications in Research

This compound is utilized in various experimental contexts:

  • Ion Channel Studies : MTS reagents are instrumental in studying ion channels through techniques like site-directed mutagenesis. By introducing cysteines at specific locations within ion channels, researchers can use MTS to probe conformational changes during channel gating .
  • Protein Structure Analysis : The ability to modify specific residues allows for insights into protein folding and stability. For example, studies have shown that modifications can affect ligand binding and enzymatic activity .
  • Cellular Studies : MTS reagents have been used to investigate cellular processes such as receptor activity and membrane dynamics. Modifications can lead to changes in cellular signaling pathways or receptor functionality .

Case Studies

Several studies highlight the biological activity and applications of this compound:

  • Ion Channel Gating Mechanisms :
    • A study investigated the use of MTS reagents to understand the gating mechanisms of various ion channels, including neuronal acetylcholine receptors. The results demonstrated that modifications could significantly alter channel conductance and kinetics .
  • Receptor Functionality :
    • Research on STRA6, a receptor involved in vitamin A transport, utilized MTS reagents to modify cysteine residues. This modification was shown to impair the receptor's transport activity, providing insights into its functional architecture .
  • Protein Folding Studies :
    • In experiments assessing protein folding dynamics, MTS modification was used to track conformational changes in response to environmental shifts. This approach revealed critical information about stability and folding pathways under different conditions .

Data Summary

Study FocusFindingsImplications
Ion Channel GatingAltered conductance upon MTS modificationInsights into gating mechanisms
STRA6 Receptor FunctionImpaired vitamin A transport with specific modificationsUnderstanding receptor functionality
Protein Folding DynamicsConformational changes tracked via MTS modificationsReveals stability and folding pathways

Q & A

Q. Key Techniques :

  • Mass Spectrometry : Detect mass shifts (+270 Da per modification) to identify modified residues.
  • Ellman’s Assay : Quantify residual free thiols using 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) at 412 nm.
  • Functional Assays : Monitor changes in protein activity (e.g., ion conductance for channels) post-modification .

Advanced: How should researchers resolve contradictions in MTSBS reactivity under varying redox conditions?

Discrepancies may arise from competing redox reactions (e.g., disulfide shuffling or oxidation of thiols).
Methodology :

  • Redox Buffers : Include reducing agents (e.g., 1 mM TCEP) to maintain thiol integrity during modification.
  • Control Experiments : Use cysteine-free mutants or pre-treat with thiol-blocking agents (e.g., N-ethylmaleimide) to confirm specificity.
  • Environmental Mimicry : Conduct reactions in lipid bilayers or nanodiscs to better replicate native membrane conditions .

Basic: What are the recommended storage conditions for MTSBS to ensure reagent stability?

  • Storage : Keep desiccated at -20°C in aliquots to prevent hydrolysis.
  • Handling : Reconstitute in degassed buffers immediately before use to avoid oxidation.
  • Stability Check : Monitor purity via HPLC if stored >6 months .

Advanced: How does the sulfonate group in MTSBS influence its utility compared to other methanethiosulfonate derivatives (e.g., MTSET, MTSEA)?

The sulfonate group confers a negative charge, limiting membrane permeability and restricting MTSBS to extracellular or surface-exposed cysteines.
Methodology :

  • Comparative Studies : Pair MTSBS with membrane-permeable analogs (e.g., MTSEA) to differentiate intra- vs. extracellular modification sites.
  • Accessibility Mapping : Use MTSBS in tandem with structural techniques (e.g., X-ray crystallography) to validate solvent-accessible regions, as demonstrated in ENaC channel studies .

Advanced: What strategies mitigate non-specific modifications when using MTSBS in complex biological systems?

Q. Methodology :

  • Site-Directed Mutagenesis : Replace non-target cysteines with serine or alanine to isolate reactive residues.
  • Competitive Inhibition : Pre-incubate with reversible thiol protectants (e.g., glutathione) before MTSBS exposure.
  • Kinetic Analysis : Perform pseudo-first-order rate measurements to distinguish specific vs. non-specific reactions .

Basic: How is MTSBS utilized in probing conformational changes in proteins like GABAA or ACh receptors?

MTSBS introduces a charged sulfonate group at specific cysteine sites, altering ion conductance upon structural rearrangement.
Methodology :

  • Electrophysiology : Measure current changes in patch-clamp experiments before/after MTSBS application.
  • Cysteine Scanning : Systematically mutate residues to cysteine and assess modification-induced functional perturbations .

Advanced: How can researchers address discrepancies in reported molecular weights or purity levels of MTSBS across vendors?

Q. Methodology :

  • Independent Characterization : Use NMR or elemental analysis to verify molecular composition (e.g., C5_5H11_{11}NaO5_5S3_3 vs. C5_5H12_{12}NaO5_5S3_3).
  • Batch Testing : Compare multiple lots via HPLC-UV to assess consistency in purity (>95% by area) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Sodium (4-Sulfonatobutyl)methanethiosulfonate

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